1,1,1,3,3-Pentafluorobutane
Overview
Description
1,1,1,3,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a clear, colorless liquid with a boiling point of 40°C and a density of 1.27 g/cm³ . This compound is primarily used as a foam blowing agent in the production of rigid polyurethane foams, as well as a degreasing solvent and heat exchange fluid .
Mechanism of Action
Target of Action
1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc , is primarily used as a foam blowing agent in the production of closed-cell rigid insulating foams . It is also used as a degreasing solvent in semi-closed and closed degreasing systems . The primary targets of this compound are therefore the materials and substances it interacts with in these applications.
Mode of Action
As a foam blowing agent, this compound facilitates the formation of bubbles in a liquid or solid . In a degreasing solvent, it acts to dissolve greases, oils, or other substances .
Biochemical Pathways
As a solvent, it likely interacts with various substances at a molecular level, disrupting their structure and facilitating their removal .
Pharmacokinetics
It is soluble in water (17g/L at 212°C) and miscible with most organic solvents , which could influence its distribution and elimination if it were to enter a biological system.
Result of Action
The primary result of this compound’s action is the formation of foam in the production of insulating materials . In its role as a degreasing solvent, it effectively removes unwanted substances .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in very humid conditions . Additionally, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
1,1,1,3,3-Pentafluorobutane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . These interactions can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic changes . At higher doses, it can lead to significant toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, with certain dosages leading to a rapid increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These pathways result in the formation of reactive intermediates, which can further interact with other metabolic enzymes and cofactors. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it may exert its effects over extended periods . The compound’s distribution is influenced by its lipophilicity and its ability to interact with cellular membranes.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these organelles. Post-translational modifications and targeting signals may direct the compound to specific compartments, where it can exert its biochemical effects .
Preparation Methods
1,1,1,3,3-Pentafluorobutane is synthesized through the fluorination of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride in a liquid-phase fluorination reactor. The reaction involves a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride . The reaction pressure is maintained between 1.0-1.5 MPa .
Chemical Reactions Analysis
1,1,1,3,3-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various fluorinated organic compounds.
Reduction Reactions: It can be reduced to form less fluorinated compounds.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3-Pentafluorobutane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It is used in the study of biological systems and processes due to its unique chemical properties.
Medicine: It is used in the development of pharmaceuticals and medical devices.
Comparison with Similar Compounds
1,1,1,3,3-Pentafluorobutane is similar to other hydrofluorocarbons such as 1,1,1,2,3,3,3-Heptafluoropropane (R227ea) and 1,1,1,2-Tetrafluoroethane (R134a). it is unique due to its specific thermophysical properties, such as low thermal conductivity and high vapor pressure at low temperatures . These properties make it particularly suitable for use as a foam blowing agent and heat exchange fluid.
Similar compounds include:
- 1,1,1,2,3,3,3-Heptafluoropropane (R227ea)
- 1,1,1,2-Tetrafluoroethane (R134a)
- 1,1,1-Trifluoroethane (R143a) .
Properties
IUPAC Name |
1,1,1,3,3-pentafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLFPVPRZGTCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073901 | |
Record name | 1,1,1,3,3-Pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butane, 1,1,1,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
406-58-6 | |
Record name | 1,1,1,3,3-Pentafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,1,1,3,3-pentafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1,1,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,3,3-Pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3-pentafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butane, 1,1,1,3,3-pentafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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